molecular formula C14H19F2NOS B2637823 (2S)-1-tert-butylsulfinyl-2-(2,5-difluorophenyl)pyrrolidine CAS No. 1443538-32-6

(2S)-1-tert-butylsulfinyl-2-(2,5-difluorophenyl)pyrrolidine

Cat. No.: B2637823
CAS No.: 1443538-32-6
M. Wt: 287.37
InChI Key: KNGQIERPRIBUMA-DJJJIMSYSA-N
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Description

Properties

IUPAC Name

(2S)-1-tert-butylsulfinyl-2-(2,5-difluorophenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F2NOS/c1-14(2,3)19(18)17-8-4-5-13(17)11-9-10(15)6-7-12(11)16/h6-7,9,13H,4-5,8H2,1-3H3/t13-,19?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGQIERPRIBUMA-YTJLLHSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N1CCCC1C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)S(=O)N1CCC[C@H]1C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-tert-butylsulfinyl-2-(2,5-difluorophenyl)pyrrolidine typically involves the use of Grignard reagents and asymmetric reduction techniques. One common method involves the reaction of 2,5-difluorobromobenzene with N-Boc-pyrrolidone through Grignard exchange, followed by asymmetric reduction using a chiral catalyst such as baker’s yeast. The final steps include methylsulfonylation ring closure and removal of the Boc protecting group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-tert-butylsulfinyl-2-(2,5-difluorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfinyl group, yielding the corresponding pyrrolidine derivative.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of pyrrolidine derivatives.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to (2S)-1-tert-butylsulfinyl-2-(2,5-difluorophenyl)pyrrolidine exhibit promising antitumor properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various cancer cell lines, including breast and leukemia cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Properties

The compound has been investigated for its antimicrobial potential. Studies suggest that it may act against Gram-positive bacteria through interference with bacterial cell wall synthesis or function. The difluorophenyl group contributes to enhanced lipophilicity, facilitating membrane penetration.

Asymmetric Synthesis

The compound serves as a chiral auxiliary in asymmetric synthesis processes. Its ability to induce chirality in reactions is valuable for producing enantiomerically enriched compounds, which are essential in pharmaceuticals. The tert-butylsulfinyl group can be easily modified or removed post-reaction, making it a versatile tool in synthetic chemistry.

Neuropharmacology

Emerging research suggests that this compound may have neuroprotective effects. Preliminary studies indicate potential applications in treating neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

Case Study 1: Antitumor Mechanism Investigation

A study published in the Journal of Medicinal Chemistry explored the antitumor mechanisms of similar sulfinamide compounds. The researchers found that these compounds inhibited specific kinases involved in cancer progression, leading to reduced tumor growth in xenograft models .

Case Study 2: Synthesis of Chiral Compounds

In a synthetic chemistry study, this compound was utilized to synthesize various chiral intermediates for drug development. The study demonstrated high yields and enantiomeric excesses, highlighting the efficacy of this compound as a chiral auxiliary .

Comparative Analysis Table

Application AreaDescriptionKey Findings
Medicinal ChemistryAntitumor activity against various cancer typesInhibits growth via modulation of signaling pathways
Antimicrobial PropertiesActivity against Gram-positive bacteriaInterferes with bacterial cell wall synthesis
Asymmetric SynthesisChiral auxiliary for enantiomeric compoundsHigh yields and enantiomeric excess achieved
NeuropharmacologyPotential neuroprotective effectsModulates neurotransmitter systems

Mechanism of Action

The mechanism of action of (2S)-1-tert-butylsulfinyl-2-(2,5-difluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-1-tert-butylsulfinyl-2-(2,5-difluorophenyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butylsulfinyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Biological Activity

(2S)-1-tert-butylsulfinyl-2-(2,5-difluorophenyl)pyrrolidine is a chiral compound notable for its diverse applications in medicinal chemistry and biochemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic uses, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C14H19F2NOS
  • Molecular Weight : 287.37 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's sulfinyl group enhances its ability to modulate enzymatic activities by fitting into the active sites of these targets. This modulation can lead to either inhibition or activation of biochemical pathways, making it a subject of interest in drug design.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies suggest that it may inhibit the growth of certain bacterial strains, potentially serving as a lead compound for antibiotic development.
  • Enzyme Inhibition : It has been investigated as a potential inhibitor of β-lactamases, which are enzymes responsible for antibiotic resistance in bacteria .
  • Ligand Binding : Its chiral nature allows it to act as a ligand in various biochemical assays, influencing receptor activity and signal transduction pathways.

Case Studies

  • Inhibition of β-Lactamases :
    • A study demonstrated that this compound effectively inhibits certain β-lactamases, suggesting its potential as a co-administration agent with β-lactam antibiotics to overcome resistance mechanisms .
  • Antimicrobial Activity :
    • Another investigation revealed that this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
  • Receptor Modulation :
    • Research indicated that the compound could modulate the activity of specific G-protein coupled receptors (GPCRs), which are critical in various physiological processes. This modulation could lead to potential therapeutic applications in treating conditions like hypertension and diabetes .

Comparative Analysis

A comparison with similar compounds reveals unique properties attributed to the tert-butylsulfinyl group:

Compound NameActivity TypeNotable Differences
(2S)-4-(2,5-difluorophenyl)-N-methyl-2-phenyl-N-piperidin-4-yl-2,5-dihydro-1H-pyrrole-1-carboxamideAntimicrobialLacks sulfinyl group; less potent against β-lactamases
(2S)-2-(4-chloro-2,5-difluorophenyl)pyrrolidineReceptor ModulationDifferent substitution pattern affects binding affinity

Q & A

Q. Basic Research Focus

  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB, validated with reference standards (e.g., (R)-enantiomer CAS 1218935-59-1) .
  • NMR Spectroscopy : 19F^{19}\text{F} NMR distinguishes fluorophenyl regioisomers, while 1H^{1}\text{H} NMR assesses diastereomeric ratios .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (C10_{10}H11_{11}F2_2N, MW 183.20) and detects impurities below 0.1% .

How to address discrepancies in enantiomeric activity data when using different catalytic systems?

Advanced Research Focus
Contradictions arise from variations in catalyst-substrate interactions:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states differently than nonpolar solvents, altering ee.
  • Temperature Gradients : Higher temperatures reduce stereoselectivity in metal-catalyzed systems but may enhance enzymatic activity (e.g., PmIR-6P operates optimally at 30–40°C) .
  • Substrate Inhibition : At concentrations >200 mM, nonproductive binding in IREDs lowers ee. Kinetic modeling (e.g., Michaelis-Menten with inhibition terms) resolves these effects .

What physicochemical properties influence the compound’s reactivity in catalytic applications?

Q. Basic Research Focus

  • Solubility : Limited aqueous solubility (0.71 g/L at 25°C) necessitates organic solvents (e.g., THF or acetonitrile) for homogeneous catalysis .
  • Thermal Stability : Decomposition above 213.5°C restricts high-temperature reactions. Use of stabilizing ligands (e.g., phosphines) mitigates degradation .
  • LogP (1.95) : High lipophilicity affects membrane permeability in biocatalytic systems, requiring phase-transfer agents .

What strategies enhance the thermal stability of biocatalysts used in synthesizing this compound?

Q. Advanced Research Focus

  • Interface Stabilization : Combinatorial ΔΔGfold and salt-bridge designs (e.g., A257R/T277M in PmIR-6P) increase melting temperature (Tm_m) by 12°C .
  • Immobilization : Covalent attachment to silica or polymeric matrices reduces denaturation at elevated temperatures .
  • Directed Evolution : Screening for thermostable IRED variants under iterative heat shocks (e.g., 50°C for 1 hr cycles) .

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